N-(3,4-dimethoxyphenethyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O4/c1-33-18-8-7-15(11-19(18)34-2)9-10-25-20(31)13-29-14-26-22-21(23(29)32)27-28-30(22)12-16-5-3-4-6-17(16)24/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWSFOOIESDEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potentials based on available literature.
Chemical Structure and Properties
- Molecular Formula : C23H25FN6O3
- Molecular Weight : 448.49 g/mol
- CAS Number : 688061-49-6
The compound features a complex structure that integrates a triazole and pyrimidine moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies involving derivatives of 1,2,4-triazoles, compounds demonstrated substantial antibacterial and antifungal activities against various pathogens:
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| PJ-C9 | >20 | 10 | Antibacterial |
| PJ-C11 | >15 | 20 | Antifungal |
| PJ-C4 | >18 | 15 | Broad-spectrum |
These results suggest that modifications in the chemical structure can enhance the antimicrobial efficacy of the triazole derivatives .
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in various studies. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit edema in animal models:
| Compound | Edema Inhibition (%) | Standard Drug Comparison |
|---|---|---|
| PJ-C9 | 80 | Ibuprofen |
| PJ-C4 | 75 | Ibuprofen |
The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and mediators .
Anticancer Potential
This compound has been investigated for its anticancer properties. Studies have indicated that similar compounds can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Inhibition of Tumor Growth : Reduction in tumor volume in xenograft models.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds containing triazole rings often act as enzyme inhibitors in metabolic pathways.
- Receptor Modulation : Potential interaction with various receptors involved in inflammation and cancer progression.
Case Studies
- Antibacterial Activity Study : A study conducted on a series of triazole derivatives demonstrated that compounds with similar structures exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups on the benzene rings for enhancing activity .
- Anti-inflammatory Efficacy : In a controlled trial assessing the anti-inflammatory effects of triazole derivatives in rats, it was found that certain compounds significantly reduced paw edema compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
